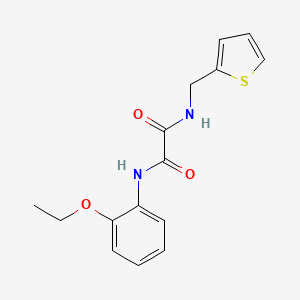

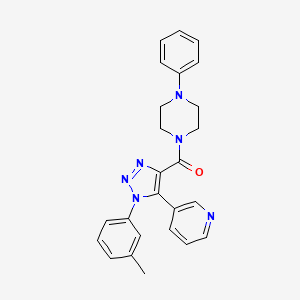

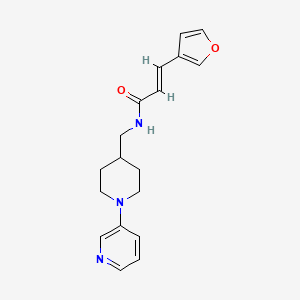

![molecular formula C20H19BrN2O2 B2772523 4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898423-84-2](/img/structure/B2772523.png)

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules and has been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Quinoline Synthesis

Quinolines are versatile heterocyclic compounds with widespread applications in pharmaceuticals, pesticides, bioactive molecules, and natural products. The synthesis of 4-bromo quinolines is particularly challenging due to their limited direct synthetic methods . However, this compound can be constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. The cascade cyclization proceeds smoothly, yielding 4-bromo quinolines in moderate to excellent yields. Notably, TMSBr acts both as an acid-promoter to initiate the reaction and as a nucleophile. These 4-bromo quinolines serve as key intermediates for further coupling reactions or nucleophilic transformations, providing diverse functionalized compounds at the C4 position of quinolines.

Non-Aromatic Heterocycles

The compound’s structure includes a non-aromatic heterocyclic moiety. Specifically, it contains a 2,3-dihydrofuranyl ring. These non-aromatic heterocycles are valuable due to their coupling handles, which facilitate subsequent synthetic steps. The general preparation of 4-bromo-2,3-dihydrofurans involves Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. These alcohols can be readily obtained in just two steps from aromatic or aliphatic precursors .

Functionalized Thiophenes

By starting from thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide can be synthesized through three successive direct lithiations and a bromination reaction. These lithiation reactions occur at low temperatures (−78 °C to room temperature) over varying time periods (1 to 24 hours) based on electrophile reactivity. The resulting compound possesses a functionalized thiophene core, which may find applications in materials science, organic electronics, or medicinal chemistry .

Propiedades

IUPAC Name |

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2/c21-16-8-5-14(6-9-16)19(24)22-17-10-7-13-2-1-11-23(18(13)12-17)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZXEYYMKNXDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

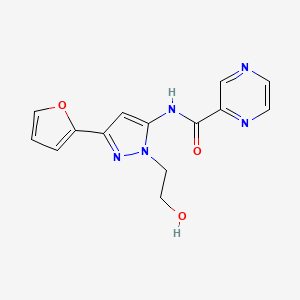

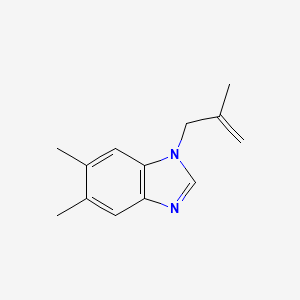

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)

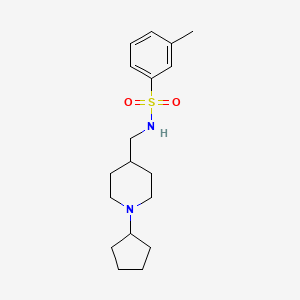

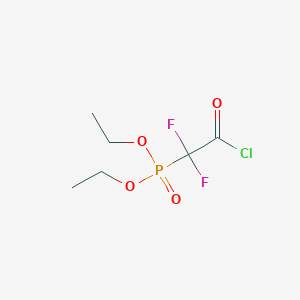

![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)

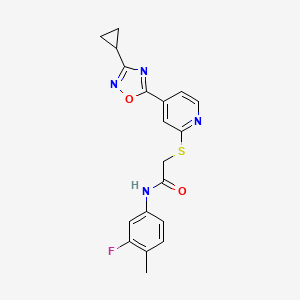

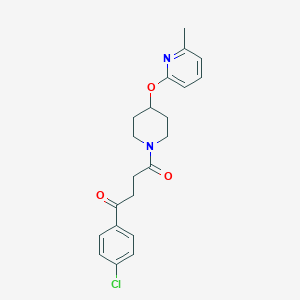

![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)